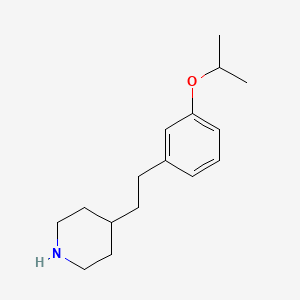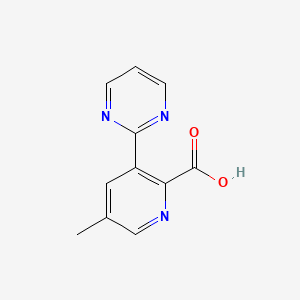
5-Methyl-3-(pyrimidin-2-yl)picolinic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Methyl-3-(pyrimidin-2-yl)picolinic acid: is an organic compound that belongs to the class of pyridinecarboxylic acids It is characterized by the presence of a methyl group at the 5-position, a pyrimidin-2-yl group at the 3-position, and a carboxylic acid group at the 2-position of the pyridine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 5-Methyl-3-(pyrimidin-2-yl)picolinic acid can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This reaction typically uses boron reagents and palladium catalysts under mild and functional group-tolerant conditions .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as condensation, cyclization, and purification to obtain the desired compound .
Analyse Chemischer Reaktionen
Types of Reactions: 5-Methyl-3-(pyrimidin-2-yl)picolinic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the pyrimidin-2-yl group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in an inert solvent.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyridine derivatives
Wissenschaftliche Forschungsanwendungen
Chemistry: 5-Methyl-3-(pyrimidin-2-yl)picolinic acid is used as a building block in organic synthesis. It serves as a precursor for the synthesis of various heterocyclic compounds and coordination complexes.
Biology: The compound has shown potential as a quorum sensing inhibitor, which can obstruct cell-to-cell communication in bacteria and prevent biofilm formation. This property makes it a candidate for developing alternative antimicrobial therapies .
Medicine: In medicinal chemistry, this compound derivatives have been explored for their antiviral and immunomodulatory properties. They have shown activity against enveloped viruses by inhibiting viral entry and membrane fusion .
Industry: The compound is used in the development of herbicides and pesticides. Its derivatives have been found to exhibit herbicidal activity, making it useful in agricultural applications .
Wirkmechanismus
The mechanism of action of 5-Methyl-3-(pyrimidin-2-yl)picolinic acid involves its interaction with molecular targets such as zinc finger proteins. By binding to these proteins, the compound disrupts their structure and function, inhibiting processes like viral replication and cell signaling. This mechanism is particularly relevant in its antiviral and immunomodulatory effects .
Vergleich Mit ähnlichen Verbindungen
Picolinic acid: A derivative of pyridine with a carboxylic acid group at the 2-position.
Nicotinic acid:
Isonicotinic acid: With a carboxylic acid group at the 4-position.
Uniqueness: 5-Methyl-3-(pyrimidin-2-yl)picolinic acid is unique due to the presence of both a methyl group and a pyrimidin-2-yl group on the pyridine ring. This structural feature imparts distinct chemical and biological properties, making it a versatile compound for various applications.
Eigenschaften
Molekularformel |
C11H9N3O2 |
|---|---|
Molekulargewicht |
215.21 g/mol |
IUPAC-Name |
5-methyl-3-pyrimidin-2-ylpyridine-2-carboxylic acid |
InChI |
InChI=1S/C11H9N3O2/c1-7-5-8(9(11(15)16)14-6-7)10-12-3-2-4-13-10/h2-6H,1H3,(H,15,16) |
InChI-Schlüssel |
BCXCHIBKOBLJAX-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C(N=C1)C(=O)O)C2=NC=CC=N2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


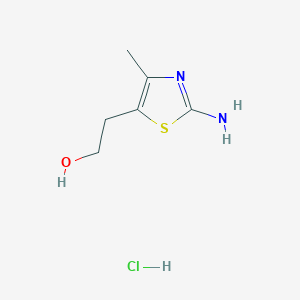

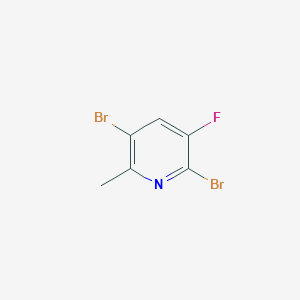
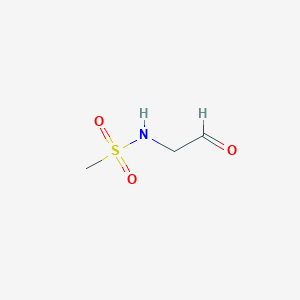
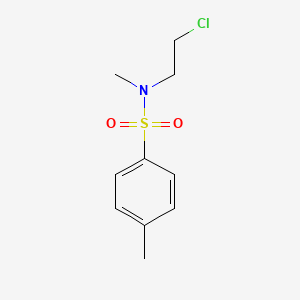
![1-[(oxan-3-yl)methyl]-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole](/img/structure/B13990072.png)
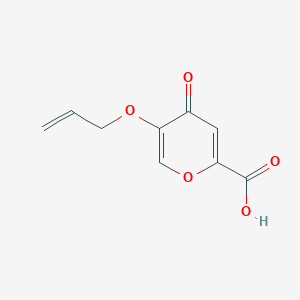

![Ethanamine, 2-[(chlorodimethylstannyl)thio]-](/img/structure/B13990080.png)
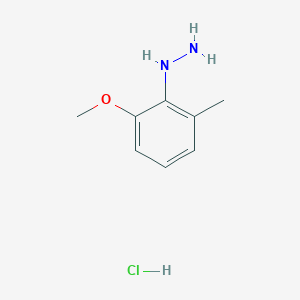
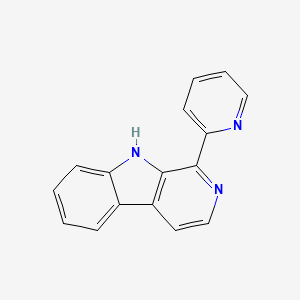
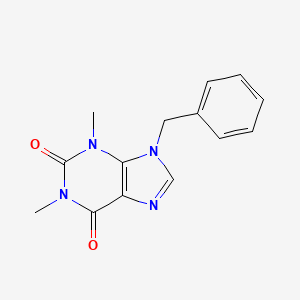
![1-[[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)thiophen-2-yl]methyl]pyrrolidine](/img/structure/B13990097.png)
